4-Bromo-1H-imidazole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(8-2)3(6)9/h1H,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUROIGURLVKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1h Imidazole 2 Carboxamide
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. nih.gov However, the presence of the electron-withdrawing bromo and carboxamide groups deactivates the ring towards electrophilic substitution. The nitrogen at position 3 (the pyridine-type nitrogen) is the most likely site of initial electrophilic attack due to the availability of its lone pair of electrons, which are not part of the aromatic sextet. researchgate.net Electrophilic substitution on the carbon atoms of the imidazole ring is less favorable but can occur, typically at the C-5 position, as attack at C-2 or C-4 would lead to a highly unstable canonical form with a positive charge on the nitrogen at position 3. globalresearchonline.netuobabylon.edu.iq
Conversely, the electron-deficient nature of the 4-Bromo-1H-imidazole-2-carboxamide ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). globalresearchonline.netwikipedia.org Electron-withdrawing groups, such as the bromo and carboxamide substituents, activate the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgresearchgate.net Nucleophilic substitution is most likely to occur at the C-2 or C-5 positions, which are activated by the adjacent electron-withdrawing groups. nih.gov Studies on related nitro-substituted bromoimidazoles have shown that nucleophiles can displace the bromine atom, particularly when the ring is further activated by other electron-withdrawing groups. researchgate.netnih.gov
Table 1: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Most Probable Position of Attack | Rationale |
| Electrophilic Substitution | C-5 | The bromo and carboxamide groups are deactivating and direct incoming electrophiles to the meta position (C-5). |
| Nucleophilic Substitution | C-4 (displacement of Br) or C-2 | The bromo and carboxamide groups activate the ring for nucleophilic attack, and the bromine atom is a good leaving group. |
Transformations Involving the Bromine Moiety
The bromine atom at the C-4 position of this compound is a versatile handle for further chemical modifications. It can be displaced by various nucleophiles through an SNAr mechanism, especially when the imidazole ring is activated by electron-withdrawing groups. researchgate.netnih.gov For instance, in related bromo-nitroimidazoles, the bromine has been successfully displaced by alkoxides, phenoxides, and amines. nih.gov
Furthermore, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed C-H arylation and alkenylation have been described for imidazoles, showcasing the potential for forming new carbon-carbon bonds at the position of the bromine atom. researchgate.net Another potential transformation is protodebromination, where the bromine atom is replaced by a hydrogen atom. This has been observed in bromo-2-aminoimidazoles upon refluxing in water. globalresearchonline.net
Table 2: Potential Transformations of the Bromine Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Substitution | Nucleophile (e.g., ROH, ArOH, R2NH) | 4-Substituted-1H-imidazole-2-carboxamide |
| Cross-Coupling Reactions | Aryl/alkenyl boronic acids, Pd/Ni catalyst, base | 4-Aryl/alkenyl-1H-imidazole-2-carboxamide |
| Protodebromination | Reflux in water (in related systems) | 1H-Imidazole-2-carboxamide |
Reactivity of the Carboxamide Functional Group
The carboxamide group at the C-2 position of the imidazole ring can undergo several characteristic reactions. One of the primary transformations is hydrolysis to the corresponding carboxylic acid, 4-bromo-1H-imidazole-2-carboxylic acid. This reaction can be catalyzed by acid or base. The hydrolysis of acyl imidazoles has been studied, and the intramolecular participation of neighboring groups can significantly influence the reaction rate. mdpi.com
Decarbonylation of the corresponding aldehyde, imidazole-2-carbaldehyde, has been observed in hot ethanol, suggesting that under certain conditions, the carboxamide group or its derivatives might undergo related transformations. researchgate.net
Table 3: Reactivity of the Carboxamide Functional Group
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis | Acid or base catalysis | 4-Bromo-1H-imidazole-2-carboxylic acid |
| Reduction | TiCl4, NH3BH3 | (4-Bromo-1H-imidazol-2-yl)methanamine |
Advanced Mechanistic Studies of Reaction Pathways
The mechanistic aspects of reactions involving the imidazole core of this compound are of significant interest. The protonated form of the imidazole ring, the imidazolium (B1220033) ion, can act as a superelectrophile, enhancing the reactivity of adjacent functional groups. This has been demonstrated in condensation reactions of imidazole aldehydes and ketones in superacidic media.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reaction mechanisms of imidazoles. For instance, the mechanism of imidazole autocatalysis in coupling reactions has been explored, revealing that imidazole can act as a nucleophilic catalyst, leading to more reactive cationic species. The mechanism of electrophilic aromatic substitution on the imidazole ring proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion. uobabylon.edu.iq The stability of this intermediate determines the regioselectivity of the substitution. In nucleophilic aromatic substitution, the reaction proceeds via a negatively charged Meisenheimer complex, and the stability of this intermediate is enhanced by electron-withdrawing substituents. wikipedia.orgresearchgate.net
Structural Analysis and Computational Chemistry of 4 Bromo 1h Imidazole 2 Carboxamide Systems
Theoretical Structural Characterization
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ontosight.ainih.gov The presence of a bromine atom at the 4-position and a carboxamide group at the 2-position significantly influences the electronic distribution and steric profile of the ring. The carboxamide group, in particular, can engage in resonance, affecting the aromaticity and reactivity of the imidazole core. The molecule exists as a planar structure, a feature that is critical for potential stacking interactions. nih.gov
Table 1: Computed Properties for the Related Compound 4-Bromo-1H-imidazole-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C4H3BrN2O2 |
| Molecular Weight | 190.98 g/mol |
| Monoisotopic Mass | 189.93779 Da |
| Topological Polar Surface Area | 66 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 55266315 for 4-Bromo-1H-imidazole-2-carboxylic acid, a structurally similar compound. nih.gov
Advanced Computational Chemistry Approaches
Advanced computational techniques are indispensable for predicting the molecular behavior and interaction of 4-Bromo-1H-imidazole-2-carboxamide with biological targets, guiding the design of new therapeutic agents.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net For this compound, docking simulations can identify potential binding modes within a protein's active site. Imidazole derivatives are known to act as inhibitors for various enzymes. ontosight.airesearchgate.net Docking studies on similar imidazole-containing compounds reveal that the imidazole ring can participate in key interactions. researchgate.net
The key interactions for this compound would likely involve:
Hydrogen Bonding: The carboxamide group (-CONH2) has both hydrogen bond donors (the -NH2 protons) and a hydrogen bond acceptor (the carbonyl oxygen). The imidazole ring itself contains a pyrrole-like nitrogen (-NH) that acts as a hydrogen bond donor and a pyridine-like nitrogen that can act as an acceptor. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in amino acid residues.
π-π Stacking: The aromatic imidazole ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
In silico docking studies of other imidazole derivatives have shown good binding affinity towards enzymes like GlcN-6-P synthase, suggesting their potential as inhibitors. researchgate.netarabjchem.org
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, stability, and the dynamics of its interactions with its environment (e.g., water or a protein binding site). These simulations can reveal the most stable conformations of the molecule and the energetic barriers between them. The stability of the molecule is influenced by intramolecular hydrogen bonding, which can occur between the amide and the imidazole ring. researchgate.net MD simulations help in understanding how the molecule adapts its shape upon binding to a target, providing a more dynamic picture than static docking models.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
Key descriptors for this compound would include:
Steric parameters: (e.g., molecular volume, surface area) related to the size and shape of the molecule.
Electronic parameters: (e.g., dipole moment, partial atomic charges) related to the molecule's electronic properties, which are heavily influenced by the bromine and carboxamide substituents.
Hydrophobic parameters: (e.g., LogP) describing the molecule's lipophilicity.
Topological indices: Describing the connectivity of the atoms.
QSAR studies on other N-aryl-carboxamides have successfully illustrated the key steric and electronic features that govern their antimicrobial activity. nih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model would highlight its essential interaction points.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Imidazole N-H, Amide N-H | Interaction with acceptor groups (e.g., C=O) on a receptor. |
| Hydrogen Bond Acceptor | Imidazole N, Amide C=O | Interaction with donor groups (e.g., N-H, O-H) on a receptor. |
| Aromatic Ring | Imidazole Ring | π-π stacking with aromatic residues. |
| Halogen Bond Donor | Bromine Atom | Interaction with nucleophilic atoms (O, N, S). |
This model serves as a 3D query to screen compound libraries for molecules with similar interaction capabilities, potentially leading to the discovery of new active compounds. nih.gov The carboxamide fragment is often considered a pivotal anchor for binding affinity. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The intermolecular interactions of this compound are critical to its solid-state structure and its ability to bind to biological targets. acs.org The imidazole moiety is capable of forming extensive hydrogen-bonding networks. rsc.org
Hydrogen Bonding: The compound is rich in hydrogen bonding sites. The N-H of the imidazole ring and the N-H bonds of the carboxamide group are potent hydrogen bond donors. The non-protonated nitrogen of the imidazole ring and the carbonyl oxygen of the carboxamide are strong hydrogen bond acceptors. nih.govresearchgate.net In the solid state, these interactions can lead to the formation of complex supramolecular structures, linking molecules together. nih.gov Studies on 1-H-imidazole-2-carboxamide suggest a preference for a trans configuration between the amide NH2 and the ring NH, stabilized by an intramolecular hydrogen bond. researchgate.net
Pi-Stacking (π-π Interactions): The electron-rich aromatic imidazole ring is prone to π-π stacking interactions. nih.govnih.gov These non-covalent interactions occur between aromatic rings, contributing to the stability of crystal structures and the binding of the molecule to protein targets that have aromatic side chains. nih.gov Studies have shown that imidazole can form stable π-π stacked dimers, which can facilitate efficient electronic coupling. nih.govrsc.org The stacking patterns can vary from dimeric associations to infinite 2D motifs, defined by a compromise between hydrogen bonds and π-π interactions. rsc.org
Research Applications and Emerging Potential of 4 Bromo 1h Imidazole 2 Carboxamide
Role as a Versatile Synthetic Building Block in Organic Synthesis
4-Bromo-1H-imidazole-2-carboxamide serves as a crucial intermediate and starting material in the synthesis of a wide array of more complex organic molecules. The presence of the bromine atom and the carboxamide functional group on the imidazole (B134444) core allows for a diverse range of chemical transformations. Organic chemists utilize this compound as a foundational scaffold to construct molecules with desired functionalities and three-dimensional arrangements.
The versatility of related bromo-imidazole derivatives as building blocks is well-documented. For instance, 4-bromo-1,2-dimethyl-1H-imidazole is a key component in the synthesis of inhibitors for enzymes like casein kinase and transforming growth factor-β (TGF-β) activated kinase 1 (TAK1). thieme-connect.denih.gov Similarly, 4-Bromo-1H-imidazole is employed in the preparation of various substituted aminoimidazoles through palladium-catalyzed amination reactions. sigmaaldrich.com These examples highlight the broad utility of the bromo-imidazole scaffold in constructing biologically active molecules, a role that extends to this compound.
Table 1: Key Reactions and Transformations of Bromo-Imidazole Scaffolds
| Reaction Type | Reagents and Conditions | Resulting Functionality | Reference |
| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester | Carbon-carbon bond formation (e.g., aryl or heteroaryl substitution) | thieme-connect.de |
| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | Carbon-nitrogen bond formation (amino substitution) | sigmaaldrich.com |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., thiol, alkoxide) | Substitution of the bromine atom | N/A |
Applications in Advanced Materials Science Research
While direct applications of this compound in advanced materials science are still an emerging area of research, the inherent properties of the imidazole ring suggest significant potential. Imidazole-based compounds are known to be components of various functional materials, including metal-organic frameworks (MOFs), polymers, and ionic liquids. The ability of the imidazole nitrogen atoms to coordinate with metal ions makes them excellent linkers in the construction of MOFs, which have applications in gas storage, catalysis, and sensing.
The presence of the bromine atom and the carboxamide group in this compound offers opportunities to tailor the properties of such materials. The bromine atom can influence the electronic properties and can be used to introduce further functionality through post-synthetic modification. The carboxamide group can participate in hydrogen bonding networks, which can be crucial for controlling the self-assembly and dimensionality of the resulting material. The investigation into the utility of this compound in creating novel materials with tailored optical, electronic, or porous properties is an active field of inquiry.
Interrogation of Biological Pathways and Molecular Targets
The structural motif of an imidazole ring is a common feature in many biologically active molecules, including natural products and synthetic drugs. The specific arrangement of a bromo and carboxamide substituent on the imidazole core of this compound makes it a compound of interest for probing and modulating various biological processes.
Modulation of Enzyme Activity and Receptor Binding
Research on related imidazole derivatives has demonstrated their potential as enzyme inhibitors. For example, 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key kinase in inflammatory signaling pathways. nih.gov Furthermore, derivatives of imidazo[1,2-a]pyridines have been discovered as agonists for the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in metabolic regulation. nih.gov These findings suggest that this compound and its derivatives could be valuable tools for developing novel modulators of enzyme and receptor activity.
Interaction with Nucleic Acid Structures (e.g., G-Quadruplexes, Hybrid Structures)
The planar nature of the imidazole ring and its ability to engage in hydrogen bonding and stacking interactions make it a candidate for binding to non-canonical nucleic acid structures like G-quadruplexes. These four-stranded DNA and RNA structures are implicated in various cellular processes, including telomere maintenance and gene regulation, and are considered promising targets for anticancer therapies. While direct studies on the interaction of this compound with G-quadruplexes are not yet reported, the development of small molecules that can selectively bind and stabilize these structures is a highly active area of research. The specific functional groups on this compound could be tailored to enhance its affinity and selectivity for particular G-quadruplex topologies.
Engagement in Metabolic Pathways (e.g., Thiamine (B1217682) Biosynthesis)
Thiamine (Vitamin B1) is an essential cofactor whose biosynthesis involves complex enzymatic pathways. The thiamine molecule itself contains a thiazole (B1198619) ring, which is structurally related to imidazole. In some organisms, the biosynthesis of the thiamine thiazole moiety proceeds through intermediates that share structural similarities with substituted imidazoles. nih.govnih.gov While there is no direct evidence linking this compound to thiamine biosynthesis, its structural resemblance to key intermediates suggests its potential as a chemical probe to study this metabolic pathway. By designing analogs that mimic or block the natural substrates, researchers could gain valuable insights into the enzymatic mechanisms and regulation of thiamine production.
Design of Chemical Probes and Bioisosteres in Chemical Biology Research
A chemical probe is a small molecule used to study and manipulate biological systems. This compound possesses features that make it an attractive scaffold for the design of such probes. The bromine atom can be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, allowing for the visualization and isolation of its molecular targets.
Furthermore, the imidazole-carboxamide moiety can act as a bioisostere for other functional groups commonly found in bioactive molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The strategic replacement of a known functional group with the this compound core could lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties. The use of a 1,2,4-triazole (B32235) as a bioisosteric replacement for an amide has been successfully demonstrated in the development of kinase inhibitors, highlighting the potential of heterocyclic scaffolds in this area of research. acs.org
Table 2: Potential Applications of this compound in Chemical Biology
| Application | Rationale | Potential Outcome |
| Chemical Probe Development | The bromine atom allows for the attachment of reporter groups. | Visualization and identification of cellular targets and pathways. |
| Bioisosteric Replacement | The imidazole-carboxamide core can mimic other functional groups. | Creation of novel bioactive compounds with improved properties. |
Imidazole Carboxamide as a Carboxamide Bioisostere
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a molecule's physicochemical properties, enhance its potency and selectivity, alter metabolic pathways, and reduce toxicity. drughunter.com One common application of this strategy is the replacement of an amide group with a suitable bioisostere. Heterocyclic rings like imidazoles are frequently employed as amide bioisosteres because they can mimic the hydrogen bonding capabilities of amides while potentially improving metabolic stability and pharmacokinetic profiles. drughunter.com
The imidazole carboxamide moiety, as seen in this compound, can be considered a bioisosteric equivalent of a primary carboxamide. This is particularly relevant in the context of drug design where modifying a core scaffold is necessary to overcome limitations of a parent compound. For instance, the replacement of an amide bond with a metabolically stable imidazole ring was a key step in the development of midazolam from diazepam, which allowed for the creation of water-soluble salts for injectable formulations. drughunter.com
While direct studies on this compound as a bioisostere are not extensively documented, research on related structures underscores the potential of the imidazole-2-carboxamide core. For example, in the development of inhibitors for the transforming growth factor β-activated kinase 1 (TAK1), a 2,4-1H-imidazole carboxamide scaffold was identified as a potent and selective candidate. nih.govacs.org This scaffold emerged from a "scaffold-hop" from a pyrrole-2,4-1H-dicarboxamide, demonstrating the successful application of bioisosteric replacement principles within the imidazole carboxamide class. nih.govacs.org Similarly, the design of novel anti-tuberculosis agents has been guided by the presence of the C-2 carboxamido functionality in bioisosteric benzothiazoles, leading to the investigation of benzo[d]imidazole-2-carboxamides as a promising new scaffold. nih.gov
The following table summarizes examples of how different heterocyclic carboxamides have been used as bioisosteres in drug discovery projects.
| Original Scaffold/Moiety | Bioisosteric Replacement | Target/Application | Reference |
| Pyrrole-2,4-1H-dicarboxamide | 2,4-1H-Imidazole carboxamide | TAK1 Kinase Inhibitors | nih.gov, acs.org |
| Amide Bond (in Diazepam) | Imidazole Ring | Anxiolytics | drughunter.com |
| Pyrazole 3-carboxamide | 5-alkyl oxadiazole | CB1 Cannabinoid Receptor Antagonists | nih.gov |
| Carboxamide | Sulfonamide | N-glycoprotein linkage region analogues | nih.gov |
Development of Novel Chemical Scaffolds for Chemical Biology Studies
The imidazole scaffold is considered a "privileged structure" in drug discovery due to its ability to serve as a versatile template for the synthesis of compounds with diverse biological activities. researchgate.net The imidazole carboxamide core, including the 4-bromo substituted variant, provides a robust foundation for the development of novel chemical scaffolds for use in chemical biology to probe biological systems and as starting points for drug development.
The synthetic tractability of the imidazole core allows for systematic structural modifications to explore structure-activity relationships (SAR). For instance, in the development of cholecystokinin (B1591339) 1 receptor (CCK1R) agonists, SAR studies on a class of 1,2-diaryl imidazole carboxamides led to the discovery of potent and selective compounds. researchgate.net Similarly, research into inhibitors for the SARS-CoV-2 main protease involved the design and synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives. rsc.org These studies highlight how the imidazole carboxamide scaffold can be systematically modified to optimize interactions with a biological target.
The development of novel 1H-benzo[d]imidazole (BBZ) derivatives as potential anticancer agents targeting human topoisomerase I further illustrates the utility of the imidazole scaffold. acs.org In this research, different functional groups were introduced at various positions on the benzimidazole (B57391) ring, and the length of an alkyl chain at a piperazine (B1678402) substituent was varied. acs.org This systematic approach allowed for the identification of compounds with potent anticancer activity and provided insights into the structural requirements for binding to the target. acs.org
The following table provides examples of how the imidazole scaffold has been utilized to develop novel compounds for various biological targets.
| Imidazole-Based Scaffold | Biological Target/Application | Key Findings | Reference |
| 2,4-1H-Imidazole carboxamides | TAK1 Kinase | Identified as potent and selective inhibitors through a scaffold-hop approach. | nih.gov, acs.org |
| 1,2-Diaryl imidazole carboxamides | CCK1R Agonists | SAR studies led to the discovery of potent and selective agonists. | researchgate.net |
| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 Main Protease | Designed and synthesized as potential inhibitors of the viral enzyme. | rsc.org |
| Imidazole-4,5-dicarboxyamides | pH and Perfusion Imaging | Demonstrated potential as contrast agents for medical imaging. | johnshopkins.edu |
| 1H-Benzo[d]imidazole derivatives | Anticancer Agents | Novel compounds showed potent activity against various cancer cell lines. | acs.org |
Q & A
Basic Research Questions
Q. What are the key considerations for handling and storing 4-Bromo-1H-imidazole-2-carboxamide in laboratory settings?
- Methodological Answer : Store the compound under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation. Use gloves and eye protection due to its hazard profile (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to minimize inhalation risks (H335) . Purity (≥95%) should be verified via HPLC before use in sensitive reactions, as impurities may interfere with downstream applications .
Q. How can the structure of this compound derivatives be confirmed after synthesis?
- Methodological Answer : Use a combination of /-NMR to confirm substitution patterns and bromine positioning. X-ray crystallography (e.g., via SHELXL refinement) is recommended for unambiguous structural determination, particularly for novel derivatives. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the carboxamide moiety .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Bromination of 1H-imidazole-2-carboxamide using N-bromosuccinimide (NBS) in DMF at 0–5°C achieves regioselective substitution at the 4-position. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce bromine via pre-functionalized intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Optimize solvent polarity (e.g., DMSO for SNAr reactions) and temperature (40–60°C for arylthiol substitutions). Use catalytic KI to enhance bromide leaving-group efficiency. If competing side reactions occur (e.g., reduction of the carboxamide group), employ protective groups like tert-butoxycarbonyl (Boc) for the carboxamide nitrogen .
Q. What strategies enable regioselective functionalization of the imidazole ring in this compound?
- Methodological Answer : The bromine atom at C4 directs electrophilic substitutions to C5 (meta to Br). For C2 modifications, deprotonate the N1-H using strong bases (e.g., NaH) to activate the position. Computational modeling (DFT studies) predicts reactive sites by analyzing electron density and frontier molecular orbitals .
Q. How can this compound be utilized in the synthesis of bioactive alkaloids?
- Methodological Answer : The compound serves as a precursor for 2-aminoimidazole alkaloids (e.g., oroidin derivatives). Key steps include reductive amination of the carboxamide group and cyclization with α,β-unsaturated ketones. For bromine retention in final products, use mild coupling conditions (e.g., CuI/1,10-phenanthroline in DMF) .
Q. What analytical approaches resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Cross-validate enzyme inhibition assays (e.g., IC values) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity. Control for solvent effects (DMSO ≤1% v/v) and aggregate formation via dynamic light scattering (DLS). Reproducibility across cell lines (e.g., HEK293 vs. HeLa) ensures biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
